Agn-PC-0nhs59
Descripción
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBOTLREHORFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477525 | |
| Record name | AGN-PC-0NHS59 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80366-85-4 | |
| Record name | AGN-PC-0NHS59 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Protection of Aminooxyacetic Acid
The aminooxy group (-ONH2) is highly reactive and necessitates protection before further transformations. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base : Sodium bicarbonate (NaHCO₃) or triethylamine.
-
Temperature : 0–25°C, 2–6 hours.
-
Yield : 70–85% after column chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
The Boc-protected intermediate is isolated via aqueous workup (extraction with ethyl acetate) and purified by recrystallization or flash chromatography. Characterization includes:
-
¹H NMR : δ 1.44 ppm (s, 9H, Boc CH₃), δ 4.10 ppm (s, 2H, CH₂).
-
IR : 1695 cm⁻¹ (C=O, Boc), 1740 cm⁻¹ (C=O, acid).
Activation as NHS Ester
Carbodiimide-Mediated Coupling
The Boc-protected aminooxyacetic acid is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous conditions:
-
Molar Ratio : 1:1.1:1.1 (acid:NHS:DCC).
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 0°C → 25°C, 12–24 hours.
-
Workup : Filter dicyclohexylurea (DCU), concentrate, and purify via recrystallization (ethyl acetate/hexane).
-
Yield : 65–78%.
Alternative Coupling Agents :
Solvent Effects on Activation Efficiency
Comparative studies reveal solvent polarity impacts reaction kinetics and yield:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 24 | 78 |
| DCM | 8.9 | 18 | 82 |
| DMF | 36.7 | 12 | 68 |
Polar aprotic solvents (DMF) accelerate activation but may reduce yield due to competing side reactions.
Mechanistic Considerations
NHS Ester Formation Pathway
The DCC-mediated mechanism proceeds via:
-
Formation of O-Acylurea Intermediate : DCC reacts with the carboxylic acid to generate a highly reactive intermediate.
-
NHS Nucleophilic Attack : NHS displaces the DCC moiety, yielding the NHS ester and DCU.
Side Reactions and Mitigation
-
Self-Coupling : Minimized by maintaining stoichiometric excess of NHS.
-
Boc Deprotection : Avoid acidic conditions (e.g., HCl in DCM) to prevent tert-butyl group cleavage.
Analytical Validation
Spectroscopic Confirmation
-
¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), δ 2.84 (s, 4H, NHS CH₂), δ 4.70 (s, 2H, OCH₂CO).
-
¹³C NMR : δ 28.2 (Boc CH₃), 25.6 (NHS CH₂), 167.8 (C=O, NHS), 156.2 (C=O, Boc).
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Comparative Evaluation of Methods
| Parameter | DCC/NHS | EDCl/HOAt | Mixed Anhydride |
|---|---|---|---|
| Yield (%) | 78 | 75 | 60 |
| Byproduct Removal | Moderate | Easy | Difficult |
| Scalability | High | Moderate | Low |
The DCC/NHS method remains optimal for large-scale synthesis despite challenges in DCU filtration.
Applications and Stability
Análisis De Reacciones Químicas
Primary Reaction Types
The compound participates in two principal reaction pathways:
Amide Bond Formation
The NHS ester reacts with primary amines (e.g., lysine residues in peptides) to form stable amide bonds. This reaction is critical in bioconjugation for drug delivery systems and PROTAC (Proteolysis-Targeting Chimera) synthesis .
General Reaction:
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose a free aminooxy (–ONH₂) group, enabling further functionalization (e.g., oxime ligation) .
Reagents and Conditions
PROTAC Linkers
The NHS ester reacts with lysine residues in proteins to form conjugates for targeted degradation. For example:
- Case Study : Conjugation with monoclonal antibodies (e.g., anti-HRP IgG) for site-specific modification .
Prodrug Activation
In prodrug formulations, the NHS ester facilitates covalent attachment to therapeutic agents, enabling controlled release under physiological conditions .
Stability and Side Reactions
- Hydrolysis : The NHS ester undergoes hydrolysis in aqueous media (t₁/₂ ~2–4 hours at pH 7.4), necessitating anhydrous storage .
- Competitive Reactions : Competing reactions with alcohols or thiols may occur if present in excess .
Comparison with Similar NHS Esters
Industrial and Research Protocols
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-Ala-Osu is primarily utilized in the synthesis of peptides. The compound acts as a protected amino acid derivative, allowing for the selective formation of peptide bonds while preventing unwanted side reactions. This property is crucial in the synthesis of complex peptides that may have therapeutic applications.
Bioconjugation Techniques
The compound's reactive groups make it suitable for bioconjugation, where it can be used to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.
Drug Development
Boc-Ala-Osu has been explored for its potential in drug development, especially in creating prodrugs—compounds that become active drugs after metabolic conversion. Its ability to modify the pharmacokinetic properties of drugs can enhance their efficacy and reduce side effects.
Case Study 1: Peptide Therapeutics
A study demonstrated the successful incorporation of Boc-Ala-Osu into a peptide sequence that exhibited enhanced stability and bioactivity compared to unmodified peptides. This was evidenced by increased binding affinity to target receptors, showcasing its potential in therapeutic applications.
Case Study 2: Targeted Drug Delivery
Research involving the conjugation of Boc-Ala-Osu with nanoparticles showed improved targeting capabilities towards cancer cells. The modified nanoparticles demonstrated a higher accumulation in tumor tissues compared to non-modified counterparts, indicating its effectiveness in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its interactions with various molecular targets .
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
- CAS Registry Number : 3392-07-2
- Synonyms: Boc-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu), NSC164050, EINECS 222-230-2 .
Structural Features :
- Contains a succinimide ester (2,5-dioxopyrrolidin-1-yl) group, which enhances reactivity in peptide coupling reactions.
- The tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonylamino] acts as a protective moiety for amino groups, ensuring selective reactivity during synthesis .
Physicochemical Properties :
- Molecular Formula : C₁₂H₁₈N₂O₇
- Molecular Weight : 302.28 g/mol
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the succinimide and Boc groups .
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Functional Group Reactivity
- Boc-Gly-OSu (3392-07-2) : The succinimide ester enables nucleophilic acyl substitution, making it ideal for coupling with amines. The Boc group offers temporary protection, removable under acidic conditions .
- Imp. A (67118-31-4) : The carboxylic acid group allows salt formation, but the oxopyrrolidinyl ring limits its reactivity compared to esters .
- CAS 21994-89-8 : Combines dioxane stability with succinimide reactivity, suggesting utility in multi-step syntheses .
Analytical Chemistry
Methodological Advances
- The Litchfield-Wilcoxon method () could theoretically evaluate dose-response relationships for these compounds in pharmacological studies, though direct applications are undocumented .
Actividad Biológica
The compound (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate , also known by its IUPAC name, is a member of the pyrrolidine-2,5-dione derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H31N3O
- Molecular Weight : 395.52 g/mol
- CAS Number : 34404-36-9
Anticonvulsant Properties
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant activity. A study highlighted the efficacy of a related compound in various seizure models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole (PTZ)-Induced Seizures : ED50 = 59.4 mg/kg
- 6 Hz Seizures : ED50 = 22.4 mg/kg
These results suggest that the compound may inhibit sodium and calcium currents in neurons, contributing to its anticonvulsant effects .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound has shown promise in pain management:
- The lead compound demonstrated significant efficacy in formalin-induced tonic pain models.
- Mechanisms likely involve antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain perception .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Sodium and Calcium Channels : Inhibition of these channels may reduce neuronal excitability.
- TRPV1 Receptor Antagonism : This action can diminish pain signaling pathways.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates favorable absorption and distribution characteristics:
- ADME-Tox Properties : The compound exhibits drug-like properties in vitro, suggesting it could be a viable candidate for further development in treating epilepsy and neuropathic pain .
Safety Profile
Safety assessments indicate that the compound may cause skin and eye irritation (H315, H319), which necessitates careful handling during research and application .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O |
| Molecular Weight | 395.52 g/mol |
| CAS Number | 34404-36-9 |
| Anticonvulsant ED50 (MES) | 23.7 mg/kg |
| Antinociceptive Efficacy | Significant in formalin model |
| Safety Hazards | Skin irritation (H315), Eye irritation (H319) |
Case Studies
- Anticonvulsant Efficacy Study : A focused study evaluated various pyrrolidine derivatives for their anticonvulsant properties using mouse models. The lead compound demonstrated superior efficacy compared to traditional anticonvulsants.
- Pain Management Research : In a separate study, the antinociceptive effects were assessed using formalin-induced pain models, revealing that the compound effectively reduced pain responses similar to established analgesics.
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
The compound is synthesized via activation of carboxylic acids using 2,5-dioxopyrrolidin-1-yl (DPP) esters, a strategy common in peptide coupling and bioconjugation. Key steps include:
- Synthesis : React the carboxylic acid precursor with N-hydroxysuccinimide (NHS) or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the active ester .
- Characterization : Use HPLC (≥95% purity) and spectroscopic methods (e.g., H/C NMR, IR) to confirm structure. For example, IR peaks at ~1750 cm (ester C=O) and H NMR signals for the tert-butoxycarbonyl (Boc) group (δ 1.4 ppm, singlet) are diagnostic .
Q. How do environmental factors influence the compound’s stability during storage and experiments?
Stability is highly dependent on:
- pH : Hydrolysis accelerates under acidic (pH < 5) or basic (pH > 8) conditions due to ester bond susceptibility. Neutral buffers (e.g., PBS) are recommended for aqueous solutions .
- Temperature : Store at –20°C in anhydrous solvents (e.g., DMF, DMSO) to minimize degradation. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .
- Light : Protect from UV exposure, as the dioxopyrrolidinyl group may undergo photolytic cleavage .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- LC-MS/MS : Offers high sensitivity and specificity for detecting the compound and its degradation products (e.g., free carboxylic acid or NHS byproducts) .
- Fluorescence tagging : Conjugate with fluorophores (e.g., pyrene derivatives) for traceability in cellular uptake studies .
Advanced Research Questions
Q. How can this compound be utilized in drug delivery systems, and what experimental designs are critical for efficacy?
The DPP ester acts as a cleavable linker for prodrugs or antibody-drug conjugates (ADCs). Key considerations include:
- Conjugation efficiency : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of drug-to-target molecule) to avoid overmodification. Monitor using MALDI-TOF or SDS-PAGE .
- Release kinetics : Conduct in vitro assays (e.g., plasma stability tests) to measure linker cleavage rates under physiological conditions. Use LC-MS to quantify released payloads .
- Cytotoxicity controls : Compare conjugated vs. free drug efficacy in cell lines (e.g., IC assays) to validate targeted delivery .
Q. How should researchers address contradictory data in stability studies across different solvents?
Discrepancies often arise from solvent polarity and nucleophilicity:
- Polar aprotic solvents (DMF, DMSO) : Enhance stability by reducing water accessibility to the ester bond. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .
- Aqueous buffers : Hydrolysis rates vary with ionic strength. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
- Data normalization : Report degradation relative to solvent-free controls and include mass balance assessments to account for byproducts .
Q. What strategies mitigate interference from degradation products in analytical workflows?
- Chromatographic separation : Employ UPLC with C18 columns (e.g., 1.7 µm particles) to resolve the parent compound from hydrolyzed fragments (e.g., NHS or tert-butyl alcohol derivatives) .
- Stable isotope labeling : Synthesize deuterated analogs as internal standards for MS-based quantification .
- Enzymatic inhibition : Add protease inhibitors (e.g., PMSF) to biological samples to prevent enzymatic cleavage during processing .
Q. What are the implications of the compound’s environmental fate in pharmacological studies?
Per the INCHEMBIOL framework ():
- Biotic/abiotic degradation : Assess metabolites in soil/water systems using C-labeled analogs to track mineralization or persistent residues .
- Ecotoxicity : Perform acute toxicity assays (e.g., Daphnia magna EC) for environmental risk assessment. Data from structurally related esters suggest moderate aquatic toxicity (EC ~10 mg/L) .
Methodological Resources
- Synthesis protocols : Refer to PubChem data (CID 146118-22-1) for validated reaction conditions .
- Stability guidelines : Align with EPA DSSTox recommendations for handling hydrolytically labile compounds .
- Conjugation workflows : Adapt pyrene-based tagging methods () for real-time tracking in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
